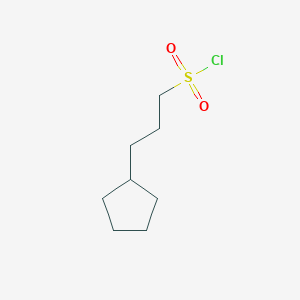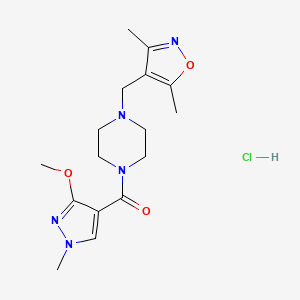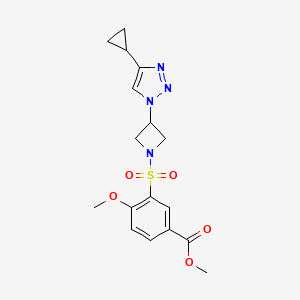![molecular formula C21H19N3O3S B2794370 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207011-37-7](/img/structure/B2794370.png)
2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, which includes compounds similar to the one , has been described in the literature . The initial step involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid to synthesize 2-(chloromethyl)-1H-benzo[d]imidazole .Scientific Research Applications
Antitubercular Activity
The compound has been studied for its potential antitubercular activity . A series of these compounds were designed and synthesized, and their antitubercular activity was evaluated using the agar dilution method. It was found that certain derivatives of the compound showed increased potency, particularly those with electron-donating substituents .
Antifungal and Antibacterial Activities
The compound has also been evaluated for its antifungal and antibacterial activities . The synthesized derivatives of the compound were tested against various types of bacteria and fungi. It was found that the produced compounds have considerable antibacterial and antifungal activity .
Cytotoxicity Against Cancer Cell Lines
A class of derivatives of the compound has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated . Many of these compounds were found to display excellent to moderate activity .
Drug Design and Synthesis
The compound is used in the design and synthesis of new drugs . The compound’s reaction with other substances results in new compounds with potential therapeutic applications .
Docking Studies
The compound is used in docking studies to predict the interactions of the target compounds within certain enzymes . This helps in understanding the mode of binding to amino acids and can guide the design of more effective drugs .
Pharmacokinetic Profile Prediction
The compound is used in the prediction of pharmacokinetic profiles . The properties of the compound and its derivatives can be calculated and used to predict their drug-likeness score and other molecular properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis enoyl reductase enzyme . This enzyme plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target through a process known as docking . Docking studies predict the interactions of the compound within the Mycobacterium tuberculosis enoyl reductase enzyme by their scores and mode of binding to amino acids . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties might be responsible for the powerful anti-mycobacterial activity displayed by this compound .
Biochemical Pathways
Given its target, it is likely that it disrupts thefatty acid synthesis pathway in Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
It is noted that the compound’s molecular properties responsible for a good pharmacokinetic profile were calculated .
Result of Action
The compound exhibits potent anti-mycobacterial activity , particularly against Mycobacterium tuberculosis . It has been found to show increased potency compared to a standard drug .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19(14-28-21-24-16-8-1-2-9-17(16)27-21)22-12-5-13-26-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVDJOOEDBXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794287.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2794290.png)
![N,N-dimethyl-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2794291.png)
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2794292.png)

![(Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2794294.png)
![2-oxo-2-(m-tolylamino)ethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2794296.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide](/img/structure/B2794298.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2794307.png)

